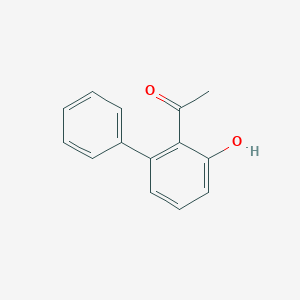
2-Acetyl-3-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-phenylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an acetyl group (CH₃CO) attached to the second carbon of a phenyl ring, which is further substituted by another phenyl group at the third position
Mécanisme D'action
Target of Action
It’s worth noting that alkylphenols, a group of compounds to which 2-acetyl-3-phenylphenol belongs, are known to be endocrine disruptors with estrogen-like properties . They have been shown to alter mammary gland development and are toxic to aquatic life .
Mode of Action
For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that phenolic compounds like this compound can influence the acetyl coa pathway , which is the only pathway of CO2 fixation coupled to energy storage .
Pharmacokinetics
It can be inferred from similar compounds that following both single and multiple-dose administration, plasma concentration of the compound increases rapidly, reaching a peak at approximately 10 h .
Result of Action
It’s known that phenolic compounds can act as a catalytic proton donor/acceptor in enzyme active sites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, alkylphenols are used in a broad range of applications, from processing wood and metals, to use as emulsifiers in polymerization, and even as solvents for flavorings . They are particularly persistent in water .
Analyse Biochimique
Biochemical Properties
2-Acetyl-3-phenylphenol is a type of phenolic compound, which are known for their characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Phenolic compounds have diverse chemical structures that define their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves various biochemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression.
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-phenylphenol typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH₃COCl) and 3-phenylphenol as starting materials, with aluminum chloride (AlCl₃) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the molar ratio of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Quinones or phenolic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2-Acetyl-3-phenylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Acetophenone: Contains an acetyl group attached to a benzene ring.
Biphenyl: Consists of two phenyl rings connected by a single bond.
Uniqueness of 2-Acetyl-3-phenylphenol: this compound is unique due to the presence of both an acetyl group and a phenyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Propriétés
IUPAC Name |
1-(2-hydroxy-6-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)14-12(8-5-9-13(14)16)11-6-3-2-4-7-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJHQKVIQXONGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)
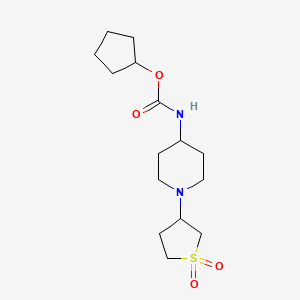
![6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
![N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2794807.png)
![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
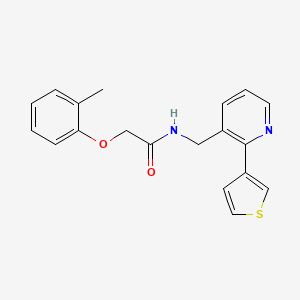
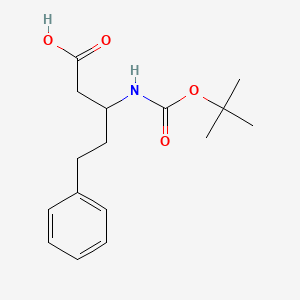
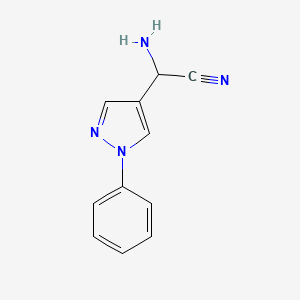
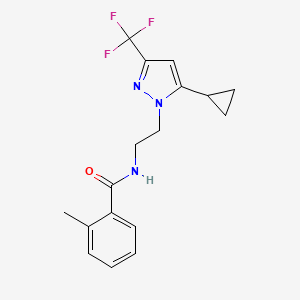
![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)

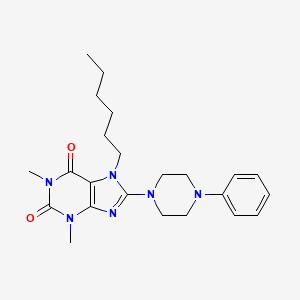
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
